Inositol 1,3,4,5,6-pentakisphosphate

Description

Contextualization within Eukaryotic Cellular Regulation

Inositol (B14025) 1,3,4,5,6-pentakisphosphate is a pivotal player in the sophisticated signaling language of eukaryotic cells. It is not merely a metabolic intermediate but an active participant in a wide array of biological responses. wikipedia.org The inositol phosphate (B84403) network, of which InsP5 is a member, is integral to processes ranging from cell growth and proliferation to apoptosis and metabolic regulation. mdpi.compnas.org

This specific isomer of inositol pentakisphosphate is recognized as the direct precursor to inositol hexakisphosphate (InsP6), also known as phytic acid, a molecule with its own extensive set of regulatory functions. nih.gov The conversion of Ins(1,3,4,5,6)P5 to InsP6 is catalyzed by the enzyme inositol pentakisphosphate 2-kinase (IPPK). mdpi.commdpi.com This terminal step in InsP6 biosynthesis underscores the importance of Ins(1,3,4,5,6)P5 in cellular processes where InsP6 is involved, such as DNA repair, RNA export, and regulation of endocytosis. nih.gov

Furthermore, Ins(1,3,4,5,6)P5 itself has been implicated in cellular signaling. For instance, it can antagonize the action of phosphatidylinositol 3,4,5-trisphosphate (PtdIns(3,4,5)P3), a key component of the PI3K signaling pathway that promotes cell growth and survival. mdpi.com This antagonistic relationship highlights a mechanism of cross-talk between the soluble inositol phosphates and the membrane-bound phosphoinositide signaling pathways. mdpi.comnih.gov The levels of Ins(1,3,4,5,6)P5 are tightly controlled by the coordinated actions of kinases and phosphatases, ensuring a precise regulatory response to various cellular stimuli. nih.govnih.gov

Nomenclature and Isomeric Specificity in Inositol Polyphosphate Metabolism

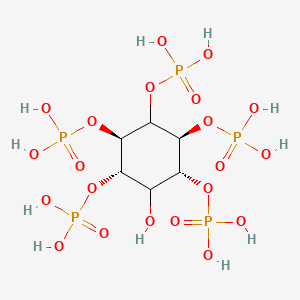

The nomenclature of inositol phosphates is based on the myo-inositol scaffold, the most common stereoisomer of inositol in nature. sichem.de The nine isomers of inositol are distinguished by the stereochemical arrangement of their six hydroxyl groups. sichem.de For myo-inositol, the numbering of the carbon atoms follows a specific convention established by the International Union of Pure and Applied Chemistry (IUPAC), which is crucial for unambiguously identifying the numerous phosphorylated derivatives. researchgate.net

The isomeric specificity of inositol polyphosphate metabolism is paramount, as different isomers can have distinct biological functions. Inositol 1,3,4,5,6-pentakisphosphate is synthesized through a specific metabolic pathway. One major route involves the phosphorylation of inositol 1,4,5-trisphosphate (InsP3), a well-known second messenger that mobilizes intracellular calcium. nih.gov InsP3 is sequentially phosphorylated to produce various inositol tetrakisphosphates (InsP4), including inositol 1,3,4,5-tetrakisphosphate. nih.gov Further phosphorylation steps, catalyzed by enzymes such as inositol polyphosphate multikinase (IPMK), lead to the formation of Ins(1,3,4,5,6)P5. wikipedia.orgmdpi.com IPMK appears to be essential for the production of Ins(1,3,4,5,6)P5, which then serves as the substrate for IPPK to generate InsP6. mdpi.com

The degradation of Ins(1,3,4,5,6)P5 is equally specific. For example, the multiple inositol polyphosphate phosphatase (MINPP1) is an enzyme that dephosphorylates Ins(1,3,4,5,6)P5, contributing to the regulation of its intracellular concentration. mdpi.comnih.gov The existence of specific kinases and phosphatases for different inositol phosphate isomers ensures the fidelity and specificity of the signaling pathways they regulate.

Data Tables

Table 1: Key Enzymes in the Metabolism of this compound

| Enzyme | Function | Substrate(s) | Product(s) |

| Inositol Polyphosphate Multikinase (IPMK) | Phosphorylation | Inositol tetrakisphosphates | This compound wikipedia.orgmdpi.com |

| Inositol Pentakisphosphate 2-Kinase (IPPK) | Phosphorylation | This compound | Inositol hexakisphosphate (InsP6) mdpi.commdpi.com |

| Multiple Inositol Polyphosphate Phosphatase (MINPP1) | Dephosphorylation | This compound, Inositol hexakisphosphate | Lower inositol polyphosphates mdpi.comnih.gov |

| This compound-1/3-phosphatase | Dephosphorylation | This compound | Ins(1,4,5,6)P4 and/or Ins(3,4,5,6)P4 nih.gov |

Properties

IUPAC Name |

[(1R,2S,4R,5S)-3-hydroxy-2,4,5,6-tetraphosphonooxycyclohexyl] dihydrogen phosphate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H17O21P5/c7-1-2(23-28(8,9)10)4(25-30(14,15)16)6(27-32(20,21)22)5(26-31(17,18)19)3(1)24-29(11,12)13/h1-7H,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16)(H2,17,18,19)(H2,20,21,22)/t1?,2-,3+,4+,5-,6? | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTPQAXVNYGZUAJ-UYSNGIAKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1(C(C(C(C(C1OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[C@H]1([C@H](C([C@H]([C@@H](C1O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H17O21P5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90331416, DTXSID501015358 | |

| Record name | Inositol 1,2,3,4,6-pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | myo-Inositol 1,3,4,5,6-pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

580.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

20298-95-7, 20298-97-9 | |

| Record name | Inositol 1,3,4,5,6-pentaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298957 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,2,3,4,6-pentaphosphate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020298979 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Inositol 1,2,3,4,6-pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90331416 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | myo-Inositol 1,3,4,5,6-pentaphosphate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID501015358 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | INOSITOL 1,3,4,5,6-PENTAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8444PN9XUW | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | INOSITOL 1,2,3,4,6-PENTAPHOSPHATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/T9LY5QE9NQ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Biosynthesis Pathways of Inositol 1,3,4,5,6 Pentakisphosphate

Enzymatic Synthesis from Precursors

The primary route for Ins(1,3,4,5,6)P₅ synthesis involves a cascade of phosphorylation events catalyzed by specific kinases acting on lower-order inositol (B14025) phosphates.

The synthesis of Ins(1,3,4,5,6)P₅ can originate from the well-known second messenger, myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). nih.govnih.gov This process has been demonstrated in various cell types, including rat brain homogenates. nih.govnih.gov The pathway is not a direct phosphorylation but involves a series of intermediate steps. Ins(1,4,5)P₃ is first phosphorylated to inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) by inositol 1,4,5-trisphosphate 3-kinases (IP₃-3Ks). nih.govnih.gov This initial step is crucial as it commits Ins(1,4,5)P₃ to the pathway for generating higher inositol phosphates rather than its degradation. nih.gov Following this, a sequence of kinase and phosphatase activities leads to the eventual formation of Ins(1,3,4,5,6)P₅. nih.govnih.gov

Inositol Polyphosphate Multikinase (IPMK) is a versatile enzyme with broad substrate specificity, playing a central role in the synthesis of highly phosphorylated inositols, including Ins(1,3,4,5,6)P₅. nih.govkoreascience.kr IPMK is capable of phosphorylating multiple positions on the inositol ring and acts at several steps in the synthesis pathway. nih.govmedlink.com One of its key functions is the conversion of inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) to Ins(1,3,4,5,6)P₅. nih.govresearchgate.net Research on recombinant human IPMK has confirmed its ability to catalyze this specific reaction in vitro. nih.gov Furthermore, IPMK exhibits a preference for certain substrates, such as inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄), over others like Ins(1,4,5)P₃. nih.govresearchgate.net The unique 6-kinase activity of IPMK makes it an essential factor for the synthesis of inositol pentakisphosphate (IP₅). nih.gov

Inositol 1,3,4-Trisphosphate 5/6-Kinase (ITPK1), also known as inositol-tetrakisphosphate 1-kinase, is another key enzyme in inositol phosphate (B84403) metabolism. mdpi.commdpi.com While its primary described role is the conversion of inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃) into inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄), it is also involved in pathways that can lead to InsP₅. mdpi.comnih.gov In some organisms like Trypanosoma cruzi, ITPK1 is essential for the synthesis of inositol polyphosphates through a lipid-independent pathway. nih.gov In mammals, ITPK1 is recognized for producing various InsP₄ isomers, which can then be further phosphorylated by other kinases, such as IPMK, to generate InsP₅. nih.gov For instance, ITPK1 can phosphorylate Ins(1,3,4)P₃ to form Ins(1,3,4,6)P₄, a known substrate for IPMK. nih.gov

The pathway from Ins(1,4,5)P₃ to Ins(1,3,4,5,6)P₅ is characterized by several key metabolic intermediates. Studies using rat brain homogenates have identified the following sequence: Ins(1,4,5)P₃ is converted to Ins(1,3,4,5)P₄, which is then dephosphorylated to Ins(1,3,4)P₃. nih.govnih.gov This Ins(1,3,4)P₃ is subsequently phosphorylated to form Ins(1,3,4,6)P₄. nih.govnih.gov This tetrakisphosphate isomer serves as a crucial intermediate that is further phosphorylated to yield Ins(1,3,4,5,6)P₅. nih.govnih.gov

Interestingly, an alternative route has been identified where D-myo-inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄) can be directly phosphorylated to Ins(1,3,4,5,6)P₅. nih.gov However, this is not considered an intermediate in the primary pathway originating from Ins(1,4,5)P₃. nih.govnih.gov In avian erythrocytes, data suggests that the principal precursor for Ins(1,3,4,5,6)P₅ is Ins(3,4,5,6)P₄. nih.gov The presence of these intermediates has been confirmed in various cell types, including human astrocytoma cells and murine macrophages, where their levels increase upon cellular stimulation. nih.govnih.gov

| Intermediate Compound | Precursor | Synthesizing Enzyme (Family) | Subsequent Product | Reference |

|---|---|---|---|---|

| myo-Inositol 1,3,4,5-tetrakisphosphate (Ins(1,3,4,5)P₄) | Ins(1,4,5)P₃ | IP₃ 3-Kinases (IP3K), IPMK | Ins(1,3,4)P₃ | nih.govnih.govnih.gov |

| myo-Inositol 1,3,4-trisphosphate (Ins(1,3,4)P₃) | Ins(1,3,4,5)P₄ | Inositol polyphosphate 5-phosphatases | Ins(1,3,4,6)P₄ | nih.govnih.govzfin.org |

| myo-Inositol 1,3,4,6-tetrakisphosphate (Ins(1,3,4,6)P₄) | Ins(1,3,4)P₃ | ITPK1 | Ins(1,3,4,5,6)P₅ | nih.govnih.govnih.gov |

| myo-Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄) | Ins(3,4,6)P₃ | Inositol Phosphate Kinases | Ins(1,3,4,5,6)P₅ | nih.govnih.gov |

Distinct Biosynthetic Routes

Beyond the direct phosphorylation cascade, the initial availability of inositol phosphate precursors is tied to broader cellular metabolic pathways, particularly those involving membrane lipids.

A major, well-established route for generating inositol phosphate precursors is the "lipid-dependent" pathway. mdpi.comnih.gov This canonical pathway is initiated at the plasma membrane upon the activation of various cell surface receptors. nih.gov The activated receptors stimulate phospholipase C (PLC), an enzyme that hydrolyzes the membrane lipid phosphatidylinositol 4,5-bisphosphate (PtdIns(4,5)P₂ or PIP₂). nih.govresearchgate.netyoutube.com This cleavage event releases two second messengers: diacylglycerol (DAG), which remains in the membrane, and the water-soluble Ins(1,4,5)P₃, which diffuses into the cytosol. mdpi.comyoutube.com This released Ins(1,4,5)P₃ then becomes the foundational substrate for the enzymatic cascades described above, which sequentially phosphorylate it to produce higher inositol phosphates, including Ins(1,3,4,5,6)P₅. mdpi.comnih.gov This pathway directly links extracellular signals to the intracellular synthesis of the entire family of inositol polyphosphates.

Lipid-Independent Pathways and Their Contributions

Beyond the canonical pathway initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2), cells utilize lipid-independent, or "soluble," pathways to generate inositol phosphates. pnas.org These pathways are not reliant on the activation of phospholipase C and the subsequent generation of inositol 1,4,5-trisphosphate (InsP3) from membrane lipids. pnas.orgasm.org Instead, they utilize cytosolic precursors, primarily derived from glucose metabolism.

The de novo synthesis of inositol begins with the conversion of glucose-6-phosphate (G6P) to myo-inositol-1-phosphate by the sequential action of myo-inositol-1-phosphate synthase (MIPS) and inositol monophosphatase (IMPase). medlink.comresearchgate.netresearchgate.net This newly synthesized inositol can then enter a phosphorylation cascade.

A pivotal enzyme in this lipid-independent route is Inositol Tetrakisphosphate 1-Kinase 1 (ITPK1) . pnas.orgnih.gov ITPK1 exhibits broad substrate specificity and is capable of phosphorylating inositol monophosphates, such as inositol 3-phosphate (Ins(3)P1) which originates from glucose-6-phosphate, and inositol 1-phosphate (Ins(1)P1) which can be generated from sphingolipid metabolism. pnas.orgnih.gov This initiates a series of phosphorylation events that ultimately lead to the formation of higher inositol polyphosphates, including InsP5. pnas.org

The contribution of this lipid-independent pathway is significant and appears to be regulated by the metabolic state of the cell. pnas.orgpnas.org For instance, under conditions of phosphate starvation, an increase in inositol hexakisphosphate (InsP6) levels has been observed in an ITPK1-dependent manner, a phenomenon not detected by traditional [3H]-inositol labeling which primarily traces the lipid-dependent pathway. pnas.org This suggests that the lipid-independent and dependent pathways are independently regulated and may serve distinct cellular functions or respond to different physiological cues. pnas.org In some organisms, such as the social amoeba Dictyostelium discoideum and plants, the lipid-independent route is a well-established mechanism for producing inositol phosphates. pnas.orgnih.gov In mammalian cells, the depletion of ITPK1 leads to a significant reduction in InsP6 levels, underscoring the crucial role of this soluble pathway. pnas.org

The pathway proceeds through a series of sequential phosphorylations catalyzed by various inositol phosphate kinases. Following the initial phosphorylation by ITPK1, Inositol Polyphosphate Multikinase (IPMK) plays a crucial role in further phosphorylating the inositol ring to generate inositol tetrakis- and pentakisphosphates (InsP4 and InsP5). nih.govresearchgate.netmerckmillipore.com The final step in the synthesis of InsP6 from InsP5 is catalyzed by inositol-pentakisphosphate 2-kinase (IPPK). pnas.org

Regulatory Mechanisms Governing Biosynthetic Enzyme Activity

The activities of the key enzymes in the InsP5 biosynthetic pathway, primarily IPMK and ITPK1, are subject to complex regulatory mechanisms. These control points ensure that the levels of InsP5 and other inositol phosphates are tightly controlled in response to cellular needs and environmental signals. Regulation occurs through various mechanisms, including post-translational modifications and allosteric control.

Inositol Polyphosphate Multikinase (IPMK) is a highly versatile enzyme with multiple regulatory inputs. Its activity is influenced by:

Protein-Protein Interactions: IPMK is known to be a component of larger protein complexes. For example, it can act as a transcriptional co-regulator. nih.gov It also binds to AMP-activated protein kinase (AMPK), a key sensor of cellular energy status. nih.govresearchgate.net The interaction between IPMK and AMPK is dynamic and responsive to glucose levels. nih.gov

Phosphorylation: The kinase activity of IPMK can be regulated by phosphorylation. For instance, its phosphatidylinositol 3-kinase (PI3K) activity is stimulated by phosphorylation in a wortmannin-sensitive manner, indicating regulation by the PI3K signaling pathway. asbmb.org Conversely, its inositol phosphate kinase activity appears to be regulated differently, as it is insensitive to wortmannin (B1684655) but is reduced by phosphatase treatment. asbmb.org Glucose can induce the phosphorylation of IPMK at tyrosine-174, which in turn enhances its binding to AMPK. nih.gov

Catalytic Activity-Independent Functions: IPMK can also function in a manner independent of its catalytic activity. It can mediate the activation of the mammalian target of rapamycin (B549165) (mTOR) in response to amino acids. nih.govmerckmillipore.com

Inositol 1,3,4-Trisphosphate 5/6-Kinase (ITPK1) , the gateway enzyme for the lipid-independent pathway, is also subject to stringent regulation:

Acetylation: ITPK1 can be acetylated on internal lysine (B10760008) residues. This post-translational modification has been shown to decrease both the enzyme's activity and its protein stability. pnas.org Consequently, acetylation of ITPK1 leads to reduced synthesis of higher inositol polyphosphates. pnas.org

Substrate and Product Inhibition: Like many metabolic enzymes, ITPK1 activity can be influenced by the concentrations of its substrates and products, providing a feedback mechanism to control the flux through the pathway. In plants, Ins(3,4,5,6)P4 has been shown to be a potent inhibitor of the inositol pyrophosphate-synthesizing activity of ITPK1. uea.ac.uk

Energy Status of the Cell: The activity of ITPK1 is also linked to the cellular energy state. In Arabidopsis, ITPK1-mediated conversion of InsP6 to 5-InsP7 requires high ATP concentrations. nih.gov Under low ATP conditions, the enzyme can exhibit ADP phosphotransferase activity, dephosphorylating 5-InsP7 back to InsP6. nih.gov This suggests a role for ITPK1 in sensing and responding to the energetic status of the cell.

Table 1: Key Enzymes in the Lipid-Independent Biosynthesis of Inositol 1,3,4,5,6-Pentakisphosphate

| Enzyme | Abbreviation | Function in Pathway |

| myo-inositol-1-phosphate synthase | MIPS | Converts glucose-6-phosphate to myo-inositol-1-phosphate. medlink.comresearchgate.netresearchgate.net |

| Inositol Monophosphatase | IMPase | Dephosphorylates myo-inositol-1-phosphate to myo-inositol. medlink.comresearchgate.netresearchgate.net |

| Inositol Tetrakisphosphate 1-Kinase 1 | ITPK1 | Phosphorylates inositol monophosphates, initiating the soluble pathway. pnas.orgnih.gov |

| Inositol Polyphosphate Multikinase | IPMK | Sequentially phosphorylates inositol phosphates to produce InsP4 and InsP5. nih.govresearchgate.netmerckmillipore.com |

| Inositol-Pentakisphosphate 2-Kinase | IPPK | Catalyzes the final phosphorylation of InsP5 to InsP6. pnas.org |

Table 2: Regulatory Mechanisms of Key Biosynthetic Enzymes

| Enzyme | Regulatory Mechanism | Effect on Activity |

| IPMK | Binding to AMPK | Modulated by glucose levels. nih.govresearchgate.net |

| Phosphorylation (PI3K pathway) | Stimulates PI3K activity. asbmb.org | |

| Phosphorylation (other) | Required for inositol phosphate kinase activity. asbmb.org | |

| Interaction with mTOR | Catalytically independent function. nih.govmerckmillipore.com | |

| ITPK1 | Acetylation | Decreases enzyme activity and stability. pnas.org |

| Product Inhibition (e.g., Ins(3,4,5,6)P4) | Inhibits activity. uea.ac.uk | |

| Cellular Energy Status (ATP/ADP ratio) | High ATP favors forward reaction; low ATP can lead to reverse reaction. nih.gov |

Catabolism and Dephosphorylation of Inositol 1,3,4,5,6 Pentakisphosphate

Enzymatic Hydrolysis and Phosphate (B84403) Removal

The removal of phosphate groups from Ins(1,3,4,5,6)P5 is carried out by specialized enzymes known as inositol (B14025) polyphosphate phosphatases. These enzymes exhibit varying degrees of specificity for the different phosphate positions on the inositol ring, leading to distinct dephosphorylation pathways.

A specific enzymatic activity responsible for the dephosphorylation of Ins(1,3,4,5,6)P5 at the D-1 position has been identified. This enzyme, an inositol 1,3,4,5,6-pentakisphosphate 1-phosphatase, catalyzes the hydrolysis of the phosphate group at the 1-position of the inositol ring. The action of this phosphatase yields D-myo-inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄) as its product.

This reaction is part of a tightly regulated metabolic cycle. Ins(1,3,4,5,6)P5 can be interconverted with Ins(3,4,5,6)P₄ through a 1-kinase/1-phosphatase cycle, suggesting a dynamic regulation of the levels of these two inositol phosphates caymanchem.com. Research has also identified a D-myo-inositol 1,3,4,5,6-pentakisphosphate-1/3-phosphatase activity in Jurkat T-lymphocytes, further supporting the existence of enzymes that can specifically target the 1- and/or 3-positions of Ins(1,3,4,5,6)P5 nih.gov.

Multiple Inositol-Polyphosphate Phosphatase (MIPP), also known as MINPP1, is a key enzyme in the catabolism of higher inositol polyphosphates in mammalian cells. nih.govnih.gov This enzyme belongs to the family of histidine phosphatases and is known to be compartmentalized within the endoplasmic reticulum. plos.org

Identification of Dephosphorylation Products and Metabolic Fates

The dephosphorylation of Ins(1,3,4,5,6)P5 results in the formation of various inositol tetrakisphosphate (InsP₄) isomers and other lower inositol phosphates. The specific products formed depend on the acting phosphatase.

The action of the 1-phosphatase on Ins(1,3,4,5,6)P5 specifically produces myo-inositol 3,4,5,6-tetrakisphosphate caymanchem.comresearchgate.net. In contrast, the broad specificity of MIPP means it can generate a number of different lower inositol polyphosphates from Ins(1,3,4,5,6)P5 nih.gov. Another identified pathway involves a 3-phosphatase activity that converts Ins(1,3,4,5,6)P5 to inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) caymanchem.com.

These dephosphorylation products are not terminal metabolites but are active participants in further metabolic pathways. For instance, Ins(3,4,5,6)P₄ can be re-phosphorylated by a 1-kinase to regenerate Ins(1,3,4,5,6)P5, forming a metabolic cycle caymanchem.com. Similarly, Ins(1,4,5,6)P₄ is part of a 3-kinase/3-phosphatase cycle with Ins(1,3,4,5,6)P5 caymanchem.com. Ultimately, the catabolic cascade can continue, with further dephosphorylation steps leading to inositol tris-, bis-, and monophosphates, and eventually to free myo-inositol. mdpi.comnih.gov This free myo-inositol can then be re-utilized by the cell for the de novo synthesis of phosphatidylinositols and other inositol-containing compounds. semanticscholar.org

Interactive Data Table: Enzymes in Ins(1,3,4,5,6)P₅ Catabolism

| Enzyme | Substrate | Primary Product(s) |

| This compound 1-phosphatase | Ins(1,3,4,5,6)P₅ | Inositol 3,4,5,6-tetrakisphosphate (Ins(3,4,5,6)P₄) |

| Multiple Inositol-Polyphosphate Phosphatase (MIPP) | Ins(1,3,4,5,6)P₅ | Various lower inositol polyphosphates |

| This compound 3-phosphatase | Ins(1,3,4,5,6)P₅ | Inositol 1,4,5,6-tetrakisphosphate (Ins(1,4,5,6)P₄) |

Cellular and Molecular Functions of Inositol 1,3,4,5,6 Pentakisphosphate

Precursor Role in Higher Inositol (B14025) Phosphate (B84403) Synthesis

InsP5 stands as a central metabolic intermediate in the inositol phosphate pathway, branching into the synthesis of molecules with profound physiological importance. Its phosphorylation leads to the creation of compounds that are at the heart of cellular signaling and regulation.

The primary metabolic fate of Inositol 1,3,4,5,6-pentakisphosphate is its conversion to Inositol hexakisphosphate (InsP6), also known as phytic acid. This reaction is catalyzed by the enzyme this compound 2-kinase (IP5K), also referred to as InsP5 2-kinase or IPPK. nih.govnih.govnih.gov This kinase specifically transfers a phosphate group from ATP to the axial 2-hydroxyl group of the myo-inositol ring of InsP5. nih.govnih.gov The enzyme IP5K is a pivotal component in the inositol phosphate pathway, as it is responsible for the final step in the synthesis of InsP6, a molecule implicated in a vast array of cellular functions. nih.govnih.gov

The synthesis of InsP6 from InsP5 is a conserved process across eukaryotes, from yeast to mammals. biologists.com In mammals, the enzyme responsible for this conversion is predominantly located in the nucleus. biologists.com The product, InsP6, is the most abundant inositol phosphate in cells and is involved in critical nuclear activities such as mRNA export, DNA repair, and the regulation of chromatin structure. nih.govnih.gov Research has shown that the enzyme that synthesizes InsP5, inositol polyphosphate multikinase (IPMK), and IP5K cooperate in a metabolic sequence to produce InsP6 from lower inositol phosphates like inositol (1,4,5)-trisphosphate. biologists.com In maize, two nearly identical paralogs of the IPK1 gene, which encodes for this kinase, have been identified, suggesting a sophisticated regulatory mechanism for phytic acid biosynthesis in plants. nih.gov

Following its synthesis from InsP5, Inositol hexakisphosphate (InsP6) serves as the direct precursor for a class of high-energy molecules known as inositol pyrophosphates. nih.gov These include diphosphoinositol pentakisphosphate (InsP7 or PP-InsP5) and bis-diphosphoinositol tetrakisphosphate (InsP8 or (PP)2-InsP4). nih.gov The synthesis of these molecules is carried out by two classes of kinases: the inositol hexakisphosphate kinases (IP6Ks) and the diphosphoinositol pentakisphosphate kinases (PPIP5Ks). nih.gov

IP6Ks phosphorylate InsP6 to generate InsP7. nih.govpnas.org Subsequently, PPIP5Ks can act on this InsP7 to produce InsP8. nih.gov This sequential phosphorylation creates molecules with high-energy pyrophosphate bonds, which are involved in regulating a wide spectrum of cellular activities, including energy metabolism, vesicle trafficking, and apoptosis. nih.govresearchgate.net The generation of InsP7 and InsP8 represents a critical branch of the inositol phosphate pathway, underscoring the central role of InsP5 as the progenitor of these potent signaling molecules.

Involvement in Nuclear Processes and Gene Expression Regulation

The conversion of this compound to higher inositol phosphates, particularly InsP6, is intrinsically linked to the regulation of key nuclear functions. These molecules act as signaling agents that influence the very architecture of the genome and the machinery that governs its expression and maintenance.

Inositol polyphosphates, including InsP5 and its product InsP6, have been demonstrated to directly influence the activity of ATP-dependent chromatin-remodeling complexes. nih.govresearchgate.net These complexes are essential for altering the structure of chromatin, thereby regulating the accessibility of DNA to transcription factors and other regulatory proteins. nih.gov Research has shown that InsP5 can stimulate the nucleosome mobilization activity of the SWI/SNF complex, a key chromatin remodeler. nih.gov Conversely, its phosphorylated product, InsP6, has an inhibitory effect on other remodeling complexes such as NURF, ISW2, and INO80. nih.govresearchgate.net

This modulation of chromatin remodeling activity provides a direct link between inositol phosphate metabolism and the regulation of gene expression. nih.gov For instance, mutations in the genes encoding the kinases that produce InsP5 and InsP6 can lead to impaired transcription in vivo. nih.gov In yeast, the production of these inositol polyphosphates is required for the efficient recruitment of the SWI/SNF and INO80 complexes to certain gene promoters, highlighting their role in transcriptional activation. nih.gov InsP6, synthesized from InsP5, is specifically implicated in the regulation of chromatin structure, further emphasizing the importance of this metabolic step in nuclear organization. nih.gov

The integrity of the genome is paramount for cellular life, and inositol phosphates play a significant role in the processes that maintain and repair DNA. InsP6, the direct product of InsP5 phosphorylation, is involved in stimulating DNA repair. nih.govnih.gov Specifically, InsP6 has been shown to be a crucial factor in the non-homologous end joining (NHEJ) pathway, a major mechanism for repairing DNA double-strand breaks in eukaryotes. nih.govacs.org It has been demonstrated that InsP6 directly binds to the Ku protein, a key component of the NHEJ machinery, and stimulates the joining of DNA ends. nih.govacs.org

Furthermore, the pyrophosphorylated derivatives of InsP6, which are synthesized downstream of InsP5, are essential for another critical DNA repair pathway: homologous recombination (HR). nih.gov Studies in mammalian cells have revealed that the loss of inositol pyrophosphate synthesis impairs the completion of HR, leading to increased cell death and chromosomal aberrations upon DNA damage. nih.govresearchgate.net This indicates that the pathway originating from InsP5 is vital for protecting the genome from damage. nih.gov

Beyond their influence on chromatin structure, inositol phosphates derived from InsP5 are directly involved in the regulation of gene transcription. The production of inositol polyphosphates, including InsP5, is necessary for efficient transcription of certain genes. nih.gov For example, in yeast, mutations in the kinase that produces InsP5 impair the induction of the phosphate-responsive PHO5 gene. nih.gov

Control of Nuclear mRNA Export

This compound (InsP5) plays a pivotal, albeit indirect, role in the regulation of nuclear messenger RNA (mRNA) export. This process is critical for gene expression, linking the transcription of genes in the nucleus to their translation into proteins in the cytoplasm. nih.govnih.gov The export of mRNA is not a passive diffusion process but a highly regulated series of events involving the assembly of messenger ribonucleoprotein (mRNP) complexes, their targeting to the nuclear pore complex (NPC), and translocation into the cytoplasm. nih.gov

The direct effector in this pathway is Inositol hexakisphosphate (InsP6), which is synthesized from InsP5. nih.govnih.gov The terminal step in the biosynthesis of InsP6 is catalyzed by the enzyme this compound 2-kinase (IPK1), which phosphorylates InsP5. nih.govmdpi.com InsP6, along with the protein Gle1, acts as a crucial cofactor for the DEAD-box helicase Dbp5. nih.govyoutube.com Dbp5 is an essential mRNA export factor that localizes to the cytoplasmic face of the NPC. nih.govresearchgate.net The activation of Dbp5 by Gle1 and InsP6 is believed to provide the energy required to remodel the mRNP complex, releasing the mRNA from its export receptors, such as Mex67 (TAP in mammals), into the cytoplasm. nih.govresearchgate.net This release ensures the unidirectionality of the export process, preventing the mRNP from returning to the nucleus. researchgate.net

Given that InsP5 is the immediate precursor to InsP6, the regulation of its conversion by IPK1 is a key control point for synthesizing the necessary InsP6 pool to facilitate efficient mRNA export. nih.govnih.gov Therefore, the availability and metabolism of InsP5 are integral to the phosphoinositide signaling pathway that ultimately governs the export of mRNA and subsequent protein expression. nih.govresearchgate.netwikipedia.org

Interaction with RNA Editing Enzymes (e.g., ADAR2)

This compound (InsP5) is related to the function of certain RNA editing enzymes through its metabolic product, InsP6. The enzyme Adenosine (B11128) Deaminase Acting on RNA 2 (ADAR2) is a key RNA editor that converts adenosine to inosine (B1671953) in double-stranded RNA, a critical process for the proper function of numerous neurotransmitter receptors and other proteins. pitt.edunih.gov

Structural and biochemical studies have revealed that InsP6 is an essential structural cofactor for the catalytic domain of human ADAR2. pitt.edunih.govnih.gov The InsP6 molecule is found buried deep within the enzyme's core, where it is crucial for maintaining the protein's fold and, consequently, its catalytic activity. nih.govnih.gov Enzymes expressed without InsP6 are inactive, demonstrating its indispensable role. pitt.edunih.gov This structural requirement for InsP6 extends to related enzymes like ADAT1, which edits transfer RNA (tRNA). nih.gov

While InsP6 is the confirmed cofactor, research has suggested a potential role for other inositol polyphosphates. It has been speculated that if the InsP6 binding site in an enzyme like ADAT1 were accessible, it might bind a non-cognate inositol polyphosphate, such as InsP5, which could permit a low level of residual activity. nih.govresearchgate.net This suggests that while InsP6 is the primary and most effective molecule for stabilizing ADAR2, fluctuations in the levels of its precursor, InsP5, could potentially have subtle modulatory effects on the RNA editing machinery, although InsP6 remains the key functional component.

Participation in Signal Transduction Pathways

Regulation of Protein Kinase Activity (e.g., Akt/PKB, Casein Kinase 2)

This compound (InsP5) is a significant regulator of key protein kinases, notably inhibiting the pro-survival kinase Akt (also known as Protein Kinase B or PKB) and stimulating the activity of Casein Kinase 2 (CK2).

Akt/PKB Inhibition: The Phosphoinositide 3-Kinase (PI3K)/Akt signaling pathway is central to promoting cell growth, proliferation, and survival, and its dysregulation is common in cancer. nih.govcaymanchem.com InsP5 has been identified as a potent inhibitor of this pathway. nih.govnih.gov It exerts its effect by directly binding to the Pleckstrin Homology (PH) domain of Akt. nih.gov This interaction prevents the recruitment of Akt to the cell membrane, a critical step for its activation by upstream kinases like PDK1. nih.gov By blocking Akt activation, InsP5 can induce apoptosis in various cancer cell lines, including those from ovarian, lung, and breast cancers, and exhibits anti-tumor and anti-angiogenic properties in preclinical models. caymanchem.comnih.gov The inhibitory effect is specific, as other inositol polyphosphates like InsP6 or Ins(1,3,4,5)P4 show little to no activity in the same assays. nih.gov The unique structure of InsP5 makes it a lead compound for developing novel anticancer drugs that target the PI3K/Akt pathway. nih.gov

Casein Kinase 2 (CK2) Stimulation: Contrary to its inhibitory role on Akt, InsP5 stimulates the activity of Casein Kinase 2. CK2 is a highly pleiotropic protein kinase involved in a vast array of cellular processes and was once considered to be constitutively active. nih.gov However, studies have shown that CK2 can exist in a low-activity state and that its catalytic function can be significantly stimulated by higher inositol phosphates, including InsP5, InsP4, and InsP6. nih.govnih.gov This regulation was demonstrated in studies where an endogenous inhibitor in rat liver supernatant was found to suppress CK2's basal activity, a suppression that could be overcome by the addition of InsP5. nih.gov This direct activation of a protein kinase represents a key mechanism by which inositol phosphates can control cellular signaling and protein phosphorylation. nih.gov This stimulatory effect is also a component of its role in Wnt signaling, where InsP5 accumulation leads to CK2 stimulation. nih.gov

Allosteric Modulation through Pleckstrin Homology (PH) Domain Interactions

A primary mechanism by which this compound (InsP5) exerts its signaling functions is through allosteric modulation of proteins via binding to Pleckstrin Homology (PH) domains. PH domains are protein modules of about 100-120 amino acids found in a wide range of signaling proteins that recognize and bind to phosphoinositides and soluble inositol phosphates. nih.govnih.gov This interaction often serves to recruit proteins to specific membrane locations or to alter their conformation and activity. nih.govntu.edu.sg

InsP5, as a soluble inositol polyphosphate, can act as a competitive inhibitor of PH domain binding to membrane-bound phosphoinositides, such as phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3). nih.gov The most notable example of this is the regulation of the Akt/PKB signaling pathway. nih.govnih.gov Akt contains a PH domain that binds PtdIns(3,4,5)P3, leading to its recruitment to the plasma membrane and subsequent activation. nih.gov InsP5 has been shown to bind to the Akt PH domain, thereby preventing its translocation to the membrane and inhibiting the entire downstream signaling cascade. nih.gov

The specificity of these interactions is crucial. Studies comparing various inositol phosphates have shown that PH domains exhibit distinct binding preferences. For instance, the PH domain of Akt binds effectively to InsP5, while its affinity for other isomers may be lower. nih.gov The binding affinity of InsP5 to the PH domain of Grp1, a guanine (B1146940) nucleotide exchange factor, has been measured with a dissociation constant (Kd) of 590 nM, highlighting a high-affinity interaction. caymanchem.comnih.gov This ability of InsP5 to selectively engage with PH domains provides a mechanism for fine-tuning numerous signaling pathways, effectively acting as a soluble messenger that can modulate protein localization and function. nih.gov

Table 1: Interaction of InsP5 with Protein Kinase PH Domains

| Protein Target | Interacting Domain | Effect of InsP5 Binding | Functional Outcome |

|---|---|---|---|

| Akt/PKB | Pleckstrin Homology (PH) Domain | Competitive inhibition of PtdIns(3,4,5)P3 binding | Prevents membrane recruitment and activation of Akt; induces apoptosis. nih.gov |

| PDK1 | Pleckstrin Homology (PH) Domain | A derivative of InsP5, 2-O-Bn-InsP5, inhibits PDK1. nih.gov | Inhibition of Akt phosphorylation. nih.gov |

| Grp1 | Pleckstrin Homology (PH) Domain | High-affinity binding (Kd = 590 nM). caymanchem.com | Modulation of guanine nucleotide exchange factor activity. |

Mediating Components of Wnt/β-Catenin Signaling

This compound (InsP5) has been identified as a key second messenger in the canonical Wnt/β-catenin signaling pathway. nih.gov This pathway is fundamental during embryonic development and its misregulation is linked to diseases like cancer. nih.govnih.gov

In response to stimulation by the Wnt3a ligand, a G-protein-linked phosphatidylinositol signaling cascade is activated, leading to the transient generation and accumulation of inositol polyphosphates, particularly InsP5. nih.gov The production of InsP5 in this context is mediated by the enzymes inositol 1,4,5-trisphosphate 3-kinase and inositol polyphosphate multikinase. nih.gov

The accumulation of InsP5 is required for the downstream effects of Wnt signaling. nih.gov Specifically, InsP5 acts by modulating the activity of two critical kinases: it inhibits the activity of glycogen (B147801) synthase kinase-3β (GSK-3β) and simultaneously stimulates the activity of Casein Kinase 2 (CK2). nih.gov The inhibition of GSK-3β is a cornerstone of canonical Wnt signaling, as GSK-3β would otherwise phosphorylate β-catenin, marking it for ubiquitination and degradation. By inhibiting GSK-3β, InsP5 allows β-catenin to accumulate in the cytoplasm and translocate to the nucleus. nih.gov

Once in the nucleus, β-catenin associates with T-cell factor/lymphoid enhancer factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes. nih.gov Studies have shown that blocking the Wnt3a-stimulated generation of InsP5 prevents β-catenin accumulation and abrogates the activation of TCF/LEF-sensitive transcription. nih.gov This demonstrates that InsP5 is an essential mediator, translating the initial Wnt ligand signal into the downstream nuclear events that drive cellular responses like primitive endoderm formation in embryonal cells. nih.gov

Interplay with Calcium Signaling Pathways

The interplay between this compound (InsP5) and calcium (Ca²⁺) signaling pathways is multifaceted and largely indirect, stemming from its position within the broader inositol phosphate metabolic network and its influence on Ca²⁺-regulating kinases.

The primary link is through its synthesis pathway. InsP5 is downstream of inositol 1,4,5-trisphosphate (InsP3), the canonical second messenger responsible for releasing Ca²⁺ from intracellular stores, such as the endoplasmic reticulum. wikipedia.orgyoutube.com The activation of phospholipase C (PLC) cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) to generate InsP3 and diacylglycerol (DAG). nih.govyoutube.com This InsP3 can then be sequentially phosphorylated by kinases to produce higher inositol phosphates, including InsP5. nih.govmdpi.com Therefore, cellular signals that trigger Ca²⁺ release via the PLC-InsP3 pathway also initiate the production of InsP5, creating a temporal link between the two signaling molecules. nih.gov

Furthermore, InsP5 can influence Ca²⁺ signaling through its regulation of protein kinases that, in turn, modulate calcium channels. For example, InsP5 stimulates Casein Kinase 2 (CK2). nih.govnih.gov CK2 has been shown to regulate the activity of L-type calcium channels (LTCCs) in cardiomyocytes, suggesting that InsP5-mediated activation of CK2 could influence cellular Ca²⁺ influx. mdpi.com

Finally, in a non-signaling context, higher inositol phosphates, including InsP5, have been shown to be potent inhibitors of the crystallization of calcium salts like calcium oxalate (B1200264) and brushite. nih.gov This demonstrates a direct physicochemical interaction with calcium ions, which is relevant in preventing pathological calcifications. nih.gov While distinct from its role in transient signaling, this property underscores the significant relationship between InsP5 and calcium homeostasis.

Contributions to Fundamental Cellular Processes

InsP5 is implicated in a variety of essential cellular activities, underscoring its importance in maintaining cellular homeostasis and function.

Regulation of Ribosome Biogenesis and Ribosomal RNA Synthesis

The synthesis of ribosomes, essential for all protein production, is a highly regulated process that begins in the nucleolus with the transcription of ribosomal RNA (rRNA). nih.gov Emerging evidence indicates that the enzymatic machinery responsible for InsP5 metabolism plays a structural role in this process.

This compound 2-kinase (IP5K), the enzyme that phosphorylates InsP5 to produce InsP6, has been identified as a structural component of the nucleolus. nih.gov Beyond its catalytic activity, IP5K functions as a molecular scaffold, directly influencing the architecture of the nucleoli and, consequently, the rate of rRNA synthesis. nih.govmdpi.com Research has demonstrated that IP5K physically interacts with key proteins that regulate the transcription of rRNA, including Upstream-Binding Factor (UBF) and TCOF1. nih.govmdpi.com This interaction is mediated by a specific tripeptide sequence (Arg-Lys-Lys) on the surface of IP5K. nih.gov The spatial dynamics of IP5K within the nucleolus are sensitive to conditions that inhibit rRNA production, such as serum starvation or treatment with actinomycin (B1170597) D. nih.gov This suggests that the scaffolding function of IP5K, which is stoichiometrically sensitive, is a critical aspect of its role in ribosome biogenesis. nih.gov

While the direct role of InsP5 in this scaffolding mechanism is still under investigation, its position as the immediate precursor to InsP6, which is also concentrated in the nucleolus, places it at a crucial metabolic crossroads for ribosome synthesis. mdpi.com Furthermore, downstream metabolites known as inositol pyrophosphates have been shown to regulate rRNA transcription elongation in yeast, highlighting the broader importance of the inositol phosphate pathway in this fundamental process. ucsd.edumdpi.com

Influence on Cellular Proliferation and Growth Control

The control of cellular proliferation is a complex process tightly linked to the cell cycle. Studies have revealed that the intracellular concentrations of InsP5 fluctuate in a cell-cycle-dependent manner, suggesting its involvement in growth control.

In proliferating rat thymocytes, the levels of InsP5 and InsP6 exhibit distinct changes throughout the cell cycle. nih.gov Following an initial transient increase at the beginning of the cycle, the concentrations of both compounds decrease and remain low for a period. nih.gov A significant increase in both InsP5 and InsP6 is observed as the cells prepare to divide. nih.gov This accumulation during the S-phase, when DNA replication occurs, points to a potential role for these molecules in cell cycle progression. nih.govfrontiersin.org

The mechanism appears to be independent of the immediate, receptor-mediated production of other inositol phosphates like inositol 1,4,5-trisphosphate (InsP3), indicating that the synthesis of highly phosphorylated inositols like InsP5 is governed by factors specific to the cell cycle phase. frontiersin.org The observation that fibroblasts transfected to overproduce certain inositol phosphates grew less rapidly further supports the idea that the balance of inositol phosphates is critical for normal cell proliferation. frontiersin.org

Mechanisms of Programmed Cell Death Induction (Apoptosis)

InsP5 has been identified as a pro-apoptotic molecule, capable of inducing programmed cell death in various cell types, particularly in cancer cells. Its primary mechanism of action involves the inhibition of the Phosphoinositide 3-kinase (PI-3K)/Akt signaling pathway, a critical pro-survival pathway that is often dysregulated in cancer. nih.gov

InsP5 competitively antagonizes the binding of Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P3) to the pleckstrin homology (PH) domains of proteins like the kinase Akt (also known as Protein Kinase B or PKB). nih.gov This inhibition prevents the phosphorylation and activation of Akt, thereby promoting apoptosis. nih.gov Studies have shown that InsP5 can induce apoptosis in ovarian, lung, and breast cancer cells. nih.gov This pro-apoptotic effect can be reversed by overexpressing a constitutively active form of Akt. nih.gov

Furthermore, InsP5 can enhance the apoptotic effects of conventional chemotherapy drugs such as cisplatin (B142131) and etoposide. nih.gov Research has also focused on developing more potent derivatives of InsP5. For instance, a synthetic derivative, 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP5), has demonstrated higher pro-apoptotic activity than InsP5 and can overcome resistance to InsP5 in some cancer cell lines. h1.co This derivative specifically inhibits 3-phosphoinositide-dependent protein kinase 1 (PDK1), a key upstream activator of Akt. h1.co

| Cell Line/Model | Effect of InsP5 or its Derivative | Associated Pathway |

| Ovarian, lung, and breast cancer cells | Induces apoptosis | Inhibition of PI-3K/Akt pathway nih.gov |

| SKBR-3 breast cancer cells | Apoptosis induction (reversed by active Akt) | Inhibition of Akt phosphorylation nih.gov |

| PC3 prostate cancer xenografts | Anti-tumor properties | Inhibition of PDK1 and mTOR by 2-O-Bn-InsP5 h1.co |

| MC3T3 osteoblastic cells | Increased apoptosis (dose-dependent) | Inhibition of AKT phosphorylation, caspase activation nih.gov |

Dynamics of Vesicle Trafficking and Endocytosis

While the roles of other phosphoinositides, particularly phosphatidylinositol 4,5-bisphosphate (PI(4,5)P2), are well-established in vesicle trafficking and endocytosis, the direct involvement of InsP5 is more nuanced. mdpi.comnih.gov Evidence suggests that InsP5 and its metabolic products are part of the regulatory network controlling these dynamic membrane processes.

Studies have shown that fluorescently labeled InsP5, when applied externally to tumor cells, can be internalized. nih.gov The mechanism of uptake appears to be non-receptor-mediated endocytosis, a process that is inhibited at low temperatures. nih.gov Once inside the cell, the fluorescent InsP5 accumulates in lysosomes, suggesting it follows the endocytic pathway. nih.gov

The more direct regulatory roles in vesicle trafficking appear to be carried out by downstream metabolites of InsP5, specifically inositol pyrophosphates. In yeast, the enzyme Inositol Phosphate Multikinase (IPMK) can convert InsP5 into diphosphoinositol-tetrakisphosphate (PP-IP4). Mutants lacking the ability to produce inositol pyrophosphates exhibit significant defects in endocytic pathways, indicating that these molecules, rather than InsP5 itself, are major regulators of endocytosis. These inositol pyrophosphates are thought to regulate vesicle processing by binding to clathrin-associated proteins.

Modulation of Ion Channel Activity

InsP5 has been shown to modulate the activity of specific ion channels, which are critical for a wide range of physiological functions, including vascular tone and cellular excitability.

Research on vascular smooth muscle cells has demonstrated that InsP5, particularly in conjunction with InsP6, can stimulate L-type voltage-gated Ca2+ channels. nih.gov This stimulation is not a direct effect on the channel itself but is mediated through the activation of Protein Kinase C (PKC). nih.gov The activation of this pathway leads to an increased inward calcium current, which can contribute to mediator-induced contractions of vascular smooth muscle. nih.gov While InsP5 alone at lower concentrations may not have a significant effect, its combination with InsP6 is effective, suggesting a cooperative role for these highly phosphorylated inositols in modulating ion channel function. nih.gov

| Ion Channel | Cell Type | Effect of InsP5 | Mechanism |

| L-type Ca2+ channels | Rat portal vein myocytes | Stimulation of inward current (in combination with InsP6) | PKC activation pathway nih.gov |

Critical Roles in Embryonic Development

The inositol phosphate pathway, including the synthesis of InsP5, is fundamentally important for normal embryonic development. The critical nature of this pathway is highlighted by gene knockout studies in animal models.

The enzyme that synthesizes InsP5, inositol polyphosphate multikinase (Ipk2/IPMK), and the enzyme that phosphorylates InsP5 to InsP6, this compound 2-kinase (Ipk1), are both essential for early embryonic development in mice. Disruption of the Ipk1 gene, which leads to an accumulation of InsP5, results in early embryonic lethality before day 8.5. Similarly, mice deficient in Ipk2 die around embryonic day 9.5 with severe morphological defects, including abnormal neural tube folding. These lethal phenotypes underscore that the failure to produce higher inositol polyphosphates, including the products downstream of InsP5, disrupts critical developmental processes.

Response to Cellular and Environmental Stress

This compound (InsP5) and its metabolic derivatives are integral to cellular stress response pathways across various organisms. The pathway leading from InsP5 to more complex inositol phosphates is crucial for mounting appropriate defenses against environmental challenges. In yeast, inositol pyrophosphates, which are synthesized from the InsP5 product inositol hexakisphosphate (InsP6), are critical for activating the environmental stress response (ESR), a global gene expression program that helps cells adapt and survive. nih.govbelmont.edu Yeast cells incapable of synthesizing these molecules cannot properly induce the ESR. belmont.edu This suggests that InsP5 sits (B43327) at a key metabolic juncture, providing the necessary precursor for downstream stress signaling molecules.

Evidence from plant biology further underscores this role. In rice (Oryza sativa), a mutant of the this compound 2-kinase 1 (IPK1) gene, which is responsible for converting InsP5 to InsP6, exhibited enhanced tolerance to both salt and drought stresses. biorxiv.orgbiorxiv.org These mutant plants showed significantly lower levels of induced InsP6 under stress conditions, along with higher activities of antioxidant enzymes and upregulated transcription of stress response genes. biorxiv.org This indicates that modulating the conversion of InsP5 to InsP6 is a key aspect of the plant's abiotic stress response.

In human cells, related pathways are implicated in the response to hypoxia. The Cys-Arg/N-degron pathway is a protein degradation system that helps cells adapt to low oxygen. nih.gov A key substrate of this pathway is Inositol Hexakisphosphate Kinase 1 (IP6K1), an enzyme that synthesizes inositol pyrophosphates. Its regulation during hypoxia is critical for adjusting glucose metabolism and ensuring cell survival, highlighting the role of inositol phosphate metabolism, for which InsP5 is a precursor, in fundamental stress responses. nih.gov

Direct Protein Interactions and Scaffolding Functions

Beyond its role as a metabolic intermediate, this compound and its associated enzymes are involved in organizing cellular machinery through direct protein interactions and non-catalytic scaffolding functions. These interactions are critical for the coordination of complex processes, particularly within the nucleolus.

The enzyme that catalyzes the final step in the biosynthesis of InsP6 from InsP5, this compound 2-kinase (IP5K, also known as IPPK or IPK1), possesses a significant non-catalytic function as a molecular scaffold. nih.govbiorxiv.org This "moonlighting" role is independent of its kinase activity and is crucial for the structural organization of the nucleolus, the primary site of ribosome biogenesis. biorxiv.org Studies have shown that IP5K makes stoichiometrically sensitive contributions to nucleolar architecture. nih.govbiorxiv.org Overexpression of IP5K, for example, leads to a dominant-negative effect, causing a significant reduction in ribosomal RNA (rRNA) synthesis, a hallmark characteristic of disrupting a protein scaffold. nih.gov This demonstrates that the physical presence and structural role of the IP5K protein are as important to cellular function as its enzymatic activity. nih.govbiorxiv.org

The scaffolding function of IP5K is mediated by its direct and functionally significant interactions with key regulators of rRNA synthesis. nih.govbiorxiv.org Research has demonstrated that IP5K binds to both TCOF1 (Treacle) and the upstream-binding-factor (UBF). nih.gov TCOF1 is a critical regulator of ribosome biogenesis, and its interaction with UBF is essential for this process. nih.govnih.gov The association of IP5K with both of these proteins places it at the center of a regulatory complex for rRNA production.

The interaction between IP5K and UBF has been mapped with high precision. nih.gov An Arg-Lys-Lys (RKK) tripeptide located on the surface of the human IP5K protein is responsible for mediating its association with UBF. nih.gov The spatial dynamics of IP5K within the nucleolus are sensitive to conditions that inhibit rRNA production, such as serum starvation, further cementing its role in this process. biorxiv.org By physically linking these regulatory proteins, the IP5K scaffold helps to organize the machinery required for the efficient transcription of rRNA genes. nih.gov

The influence of InsP5 extends to other cellular pathways through direct binding to effector proteins or through the binding of its immediate metabolic product, InsP6.

GRP-1: this compound has been shown to directly interact with the General Receptor for Phosphoinositides-1 (GRP-1). Specifically, InsP5 binds to the pleckstrin homology (PH) domain of GRP-1 with a dissociation constant (Kd) of 590 nM. nih.gov This interaction is significant as GRP-1 is an exchange factor for Arf family GTPases and is involved in signal transduction and membrane trafficking.

Gle1: While a direct interaction between InsP5 and the mRNA export factor Gle1 has not been documented, the immediate product of the IP5K reaction, Inositol hexakisphosphate (InsP6), is an essential cofactor for Gle1 function. nih.govnih.gov InsP6-bound Gle1 is required to activate the DEAD-box helicase Dbp5 at the nuclear pore complex, a critical step for the remodeling of messenger ribonucleoprotein (mRNP) particles and their successful export to the cytoplasm. nih.govbiorxiv.orgnih.gov Therefore, the metabolism of InsP5 is directly and critically linked to the regulation of mRNA export via the function of its product, InsP6, on the Gle1-Dbp5 complex.

Dynein Intermediate Chain: There is no direct evidence in the available literature for the binding of this compound to the Dynein Intermediate Chain. The dynein motor complex is regulated by a host of adaptors and other kinases. frontiersin.orgresearchgate.net While certain inositol hexakisphosphate kinases (IP6Ks) have been shown to interact with components like Dynein Intermediate Chain 2, a direct binding relationship between InsP5 itself and dynein subunits has not been established.

Interactive Data Tables

Table 1: Protein Interactions of IP5K and its Product InsP6

| Interacting Protein | Binding Partner | Functional Significance |

|---|---|---|

| IP5K (scaffold) | TCOF1 | Regulation of ribosomal RNA (rRNA) synthesis. nih.gov |

| IP5K (scaffold) | UBF | Regulation of rRNA synthesis; mediated by an RKK motif on IP5K. nih.gov |

| InsP5 | GRP-1 (PH Domain) | Signal transduction and membrane trafficking. nih.gov |

| InsP6 (Product of IP5K) | Gle1 | Activation of Dbp5 helicase for mRNA export. nih.govnih.gov |

Table 2: Compound Names Mentioned in Article

| Compound Name | Abbreviation |

|---|---|

| This compound | InsP5, IP5 |

| Inositol hexakisphosphate | InsP6, IP6 |

| Inositol 1,3,4,5-tetrakisphosphate | Ins(1,3,4,5)P4 |

| Inositol 1,4,5-trisphosphate | InsP3 |

| Adenosine triphosphate | ATP |

| This compound 2-kinase | IP5K, IPPK, IPK1 |

| Upstream-Binding Factor | UBF |

| Treacle | TCOF1 |

| General Receptor for Phosphoinositides-1 | GRP-1 |

| Gle1 RNA export mediator | Gle1 |

| DEAD-box helicase 5 | Dbp5 |

| Dynein Intermediate Chain | DIC |

Enzymology and Structural Biology of Inositol 1,3,4,5,6 Pentakisphosphate Metabolizing Enzymes

Inositol (B14025) 1,3,4,5,6-Pentakisphosphate 2-Kinase (IP5K/IPPK)

Inositol 1,3,4,5,6-pentakisphosphate 2-kinase, also known as IP5K or IPPK, is the enzyme that catalyzes the final step in the biosynthesis of InsP6 (phytic acid) from InsP5. nih.govnih.gov This enzyme belongs to the transferase family, specifically a phosphotransferase that uses ATP to phosphorylate the 2-hydroxyl group of 1D-myo-inositol 1,3,4,5,6-pentakisphosphate, yielding ADP and 1D-myo-inositol 1,2,3,4,5,6-hexakisphosphate. wikipedia.org The systematic name for this enzyme is ATP:1D-myo-inositol 1,3,4,5,6-pentakisphosphate 2-phosphotransferase. wikipedia.org

Molecular Characterization and Gene Duplication (e.g., ZmIPK1 Paralogs)

In various organisms, the gene encoding IP5K, often referred to as IPK1, can exist as multiple copies, indicating a sophisticated level of gene regulation. A notable example is found in maize (Zea mays), where the ZmIPK1 gene constitutes a small family with two members. nih.gov DNA Southern blot analysis has identified two nearly identical paralogs, designated ZmIPK1A and ZmIPK1B. nih.gov

These paralogs exhibit tissue-specific expression. nih.gov Transcripts of ZmIPK1A are found in a wide range of tissues, including leaves, silks, immature ears, and various parts of the seed. nih.gov In contrast, ZmIPK1B transcripts are detected exclusively in the roots. nih.gov This differential expression suggests that the duplication of the ZmIPK1 gene may have allowed for functional specialization, with ZmIPK1A being primarily responsible for phytate accumulation in seeds and ZmIPK1B potentially involved in processes like phosphorus sensing in the roots. nih.gov Furthermore, a variety of alternative splicing products of ZmIPK1A have been discovered, adding another layer of regulatory complexity to phytic acid biosynthesis in maize. nih.gov

The maize inositol phosphate (B84403) kinase (ZmIpk) gene was identified through sequence comparison with human and Arabidopsis Ins(1,3,4)P(3) 5/6-kinase genes. nih.gov Mutations in the ZmIpk gene, such as those found in the lpa2 mutant, lead to a significant reduction in seed phytic acid content and an increase in inorganic phosphate. nih.gov

Mechanistic Insights into Substrate Recognition and Catalysis

The catalytic activity of IP5K involves the transfer of a phosphate group from ATP to the axial 2-OH position of the myo-inositol ring of InsP5. nih.gov This reaction is highly specific and essential for the synthesis of InsP6, the precursor for inositol pyrophosphates like IP7 and IP8. nih.gov The active site of the kinase must accommodate the significant steric bulk and high negative charge of its substrate, while maintaining specificity. nih.gov

The enzyme's structure reveals a unique region for inositide binding that comprises nearly half of the protein. nih.gov This extensive binding site ensures the correct orientation of the InsP5 substrate for phosphorylation. nih.gov Key residues within this site are responsible for recognizing the substrate, with a specific residue, Asp368, identified as crucial for the recognition of the axial 2-hydroxyl group. nih.gov The interaction facilitates a partly associative in-line phosphoryl transfer mechanism. nih.gov The enzyme also demonstrates the ability to phosphorylate other inositol polyphosphates, such as myo-inositol 1,4,6-trisphosphate and myo-inositol 1,4,5,6-tetrakisphosphate, although its primary substrate is Ins(1,3,4,5,6)P5. nih.govnih.gov

Kinetic studies with the maize enzyme, ZmIPK1, showed a Km value of 119 μM for Ins(1,3,4,5,6)P5 with a Vmax of 625 nmol/min/mg. nih.govnih.gov

Biochemical Regulation of Enzyme Activity (e.g., pH, Temperature, Cofactor Dependence)

The activity of enzymes like IP5K is profoundly influenced by environmental factors such as pH and temperature, and its catalytic function is dependent on the presence of cofactors. monash.eduomicsonline.org

pH: Enzymes exhibit optimal function within a specific pH range. monash.edupressbooks.pub Deviations from this optimal pH can alter the ionization state of amino acid residues in the active site, which can impair substrate binding and reduce or eliminate catalytic activity. monash.eduomicsonline.org Extreme pH levels can lead to the denaturation of the enzyme, causing a loss of its three-dimensional structure and function. monash.edu

Temperature: Enzyme activity generally increases with temperature due to increased kinetic energy, leading to more frequent collisions between the enzyme and its substrate. omicsonline.orgpressbooks.pub However, each enzyme has an optimal temperature for activity. omicsonline.org Beyond this point, the enzyme's structure begins to unfold (denature), causing a rapid decline in activity. pressbooks.pub

Cofactor Dependence: The catalytic activity of IP5K is dependent on ATP as a phosphate donor and requires a divalent cation as a cofactor. wikipedia.orgmdpi.com Magnesium ions (Mg²⁺) are essential for the phosphotransferase activity, playing a crucial role in stabilizing the negative charges of the phosphate groups on ATP during the transition state of the reaction. mdpi.com

Table 1: Biochemical Properties of Maize this compound 2-Kinase (ZmIPK1)

| Parameter | Value | Reference |

| Substrate | myo-inositol 1,3,4,5,6-pentakisphosphate | nih.govnih.gov |

| Km | 119 μM | nih.govnih.gov |

| Vmax | 625 nmol/min/mg | nih.govnih.gov |

| Cofactor | Mg²⁺ | mdpi.com |

| Reaction pH | 7.5 | nih.gov |

| Reaction Temperature | 30°C | nih.gov |

Inositol-1,3,4,5,6-Pentakisphosphate 1-Phosphatase

This enzyme is responsible for the dephosphorylation of InsP5 at the 1-position, representing a key step in the catabolism of inositol phosphates.

Enzyme Specificity and Cofactor Requirements for Dephosphorylation

The search results did not yield specific information about an enzyme that exclusively dephosphorylates this compound at the 1-position. The metabolism of inositol phosphates involves a complex network of kinases and phosphatases with varying degrees of substrate specificity. While there are multiple inositol polyphosphate phosphatases, such as the 3-phosphatase and 5-phosphatase mentioned in the search results, which can be inhibited by InsP5, information on a dedicated Ins(1,3,4,5,6)P5 1-phosphatase is not available in the provided context. nih.gov Research on phytate-degrading enzymes from sources like Klebsiella terrigena shows pathways for the degradation of InsP6 that can produce various isomers of inositol pentaphosphate, but specific details on the cofactors and specificity of a 1-phosphatase acting on Ins(1,3,4,5,6)P5 are absent. caymanchem.com

Factors Influencing Phosphatase Activity

The enzymatic activity of phosphatases that metabolize this compound (Ins(1,3,4,5,6)P₅), primarily Multiple Inositol Polyphosphate Phosphatase 1 (MINPP1), is regulated by a combination of spatial, structural, and cellular factors. These elements ensure that the dephosphorylation of inositol phosphates is a tightly controlled process.

Subcellular Compartmentalization: A primary factor governing MINPP1 activity is its subcellular localization. MINPP1 is predominantly an endoplasmic reticulum (ER) resident enzyme, a fact established by its C-terminal ER-retention signal (KDEL/SDEL). plos.orgnih.gov This compartmentalization physically separates the enzyme from its main substrates, such as Ins(1,3,4,5,6)P₅ and Inositol hexakisphosphate (InsP₆), which are primarily located in the cytosol. nih.gov This sequestration raises questions about the enzyme's physiological activity under normal conditions, suggesting that access to its substrates is a critical rate-limiting step. nih.gov Experiments involving the artificial expression of MINPP1 in the cytosol (cyt-MINPP1) have demonstrated that when this spatial barrier is removed, the enzyme actively dephosphorylates not only inositol polyphosphates but also the lipid second messenger Phosphatidylinositol (3,4,5)-trisphosphate (PtdIns(3,4,5)P₃), leading to reduced cell growth. nih.govnih.govresearchgate.net This highlights the importance of ER confinement for separating inositol phosphate metabolism from inositol lipid signaling. nih.govnih.gov

Enzyme Isoforms and Secretion: The regulation of MINPP1 activity is further nuanced by the existence of different isoforms. plos.org Bioinformatic analyses have identified three potential MINPP1 isoforms resulting from variant gene translation. plos.org Notably, MINPP1 isoform-2 lacks the standard ER-retention signal. plos.org Confocal microscopy has shown that while isoform-1 is localized near the nucleus, consistent with its ER residency, isoform-2 is scattered towards the cell periphery and co-localizes with markers for multivesicular bodies. plos.org Crucially, this isoform is secreted into the extracellular space within exosomes. plos.org This exosome-associated MINPP1 isoform-2 is enzymatically active and capable of hydrolyzing extracellular inositol phosphates. plos.org This suggests a novel regulatory mechanism where phosphatase activity is not confined within the cell but can be exported to modulate the extracellular environment. plos.org

Structural and Catalytic Requirements: The intrinsic catalytic activity of MINPP1 is dependent on its specific protein structure. Site-directed mutagenesis studies have revealed that a single amino acid substitution, such as changing histidine-89 to alanine (B10760859) (His89-to-Ala89), completely abolishes the enzyme's catalytic function. nih.gov This demonstrates that specific residues within the active site are indispensable for its phosphatase activity. In vitro assays have confirmed that MINPP1 can dephosphorylate the 3-phosphate from Ins(1,3,4,5,6)P₅, InsP₆, and Inositol (1,3,4,5)-tetrakisphosphate (Ins(1,3,4,5)P₄). plos.orgnih.gov

Evolutionary Conservation of Inositol Phosphate Kinases and Phosphatases Across Eukaryotic Kingdoms

The enzymes responsible for the phosphorylation and dephosphorylation of inositol phosphates are found throughout all eukaryotic life, from single-celled yeasts to complex mammals and plants. nih.govnih.govplos.org This widespread presence underscores their fundamental role in cellular signaling. The evolution of these enzyme families is characterized by both deep conservation of core structures and kingdom-specific adaptations and expansions.

Inositol Phosphate Kinases: Four distinct families of inositol phosphate kinases have been identified across eukaryotes: IPK, ITPK, IPPK (also known as IP5-2K), and PPIP5K. nih.govresearchgate.net The protein kinase fold, a two-lobed architecture essential for ATP binding and phosphotransferase activity, is a structurally conserved feature found in inositol phosphate kinases like IP3K, IP6K, and IPMK. nih.gov This shared architecture points to a common evolutionary origin with the broader family of protein kinases. nih.gov

Despite this structural conservation, the evolution of inositol phosphate kinase families has taken different paths in the animal (Metazoa) and plant (Archaeplastida) lineages. nih.gov

Metazoan Evolution: Animal genomes exhibit a significant amplification and functional specialization of the IPK family. This has resulted in distinct subfamilies with specific catalytic roles, such as IPMK (inositol polyphosphate multikinase), IP6K (inositol hexakisphosphate kinase), and IP3-3K, which is associated with the emergence of IP₃-driven calcium signaling in animals. nih.govresearchgate.net

Plant Evolution: In contrast, plant genomes show a considerable expansion of the ITPK (inositol 1,3,4-trisphosphate 5/6-kinase) family. nih.govresearchgate.net This differential evolution suggests a convergent functional adaptation, where the expanded ITPK family in plants may have diversified to perform roles analogous to the specialized IPK subfamilies in animals. nih.gov For instance, some plant ITPKs have been shown to possess IP6K-like activity, an enzymatic function missing from the plant IPK lineage. nih.gov The InsP₆ kinase activity of ITPK enzymes is itself an evolutionarily conserved function, present in both humans and plants. acs.org

The distribution of these kinase families is not uniform, and some species have lost specific kinases, such as IPPK, which was once thought to be essential for the synthesis of InsP₆. nih.gov

Inositol Phosphate Phosphatases: The phosphatases that remove phosphate groups from the inositol ring are also conserved across eukaryotes and are critical for regulating cellular processes like nutrient homeostasis. plos.orgnih.gov These enzymes can be broadly classified based on the position of the phosphate they remove from the inositol ring (e.g., 3-, 4-, and 5-phosphatases). nih.gov

The catabolism of inositol phosphates, particularly the highly phosphorylated inositol pyrophosphates, involves multiple conserved enzyme families. In plants, at least three families contribute to this process: the phosphatase domain of PPIP5K enzymes, Plant and Fungi Atypical Dual Specificity Phosphatases (PFA-DSPs), and NUDIX hydrolases. plos.orgresearchgate.net The central role of these molecules in signaling cellular phosphate status is a conserved theme from fungi and protozoa to plants and animals. plos.org The existence of multiple phosphatase families working in concert to shape the cellular pool of inositol phosphates appears to be a conserved strategy across different eukaryotic kingdoms. plos.orgresearchgate.net

Analytical and Methodological Approaches in Inositol 1,3,4,5,6 Pentakisphosphate Research

Chromatographic Separation and Detection Techniques

Effective separation of inositol (B14025) phosphate (B84403) isomers is a prerequisite for accurate quantification and functional studies. Due to the high polarity and structural similarity of these compounds, specialized chromatographic techniques are required.

High-Performance Liquid Chromatography (HPLC) is a cornerstone analytical tool for the separation of inositol phosphate isomers. nih.govspringernature.com The most common approach involves anion-exchange chromatography, which separates molecules based on the strength of their interaction with a positively charged stationary phase. Strong anion-exchange (SAX) columns are frequently used, allowing for the robust detection and quantification of soluble inositol polyphosphates. nih.gov

The separation is typically achieved by applying a salt gradient, such as sodium chloride, to elute the more highly phosphorylated inositols, which bind more tightly to the column. rsc.org The choice of column and elution conditions, including pH, is critical and can be adjusted to significantly improve the resolution of the chromatogram. nih.govspringernature.com For instance, coupling HPLC with specific detectors like inductively coupled plasma optical emission spectrometry (ICP-OES) allows for phosphorus-specific detection, eliminating interference from other sample components and enhancing sensitivity for inositol bi- to hexaphosphates. oup.comoup.com

| HPLC Column Type | Elution Principle | Common Detectors | Key Advantages |

|---|---|---|---|

| Strong Anion-Exchange (SAX) | Salt Gradient (e.g., NaCl, HCl) | Radiometric, Mass Spectrometry (MS), Metal-Dye Detection | Excellent resolution of highly phosphorylated isomers. nih.gov |

| PRP-1 (Polymeric) | Ion-Pairing with Mobile Phase Additives (e.g., TEA) | Inductively Coupled Plasma Optical Emission Spectrometry (ICP-OES) | High specificity for phosphorus, reducing interference. oup.com |

| Ion-Pair C18 Reverse-Phase | Ion-Pairing Reagents (e.g., Tetrabutylammonium hydroxide) | UV (after post-column reaction) | Effective for separating InsP₃ to InsP₆. researchgate.net |

High-Performance Ion Chromatography (HPIC) offers enhanced separation capabilities for inositol phosphate isomers. nih.gov HPIC methods often utilize specialized columns, such as the Dionex CarboPac PA-100 or Omni Pac PAX-100, combined with a gradient elution using eluents like hydrochloric acid (HCl) or methanesulfonic acid (MSA). nih.govmdpi.comnih.gov The use of MSA is advantageous as it is less aggressive to the equipment than HCl and produces a more stable baseline during separation. nih.gov